Methyl 4-piperidineacetate and its derivatives are a class of compounds that have been extensively studied due to their diverse pharmacological properties. These compounds have been synthesized and evaluated for their potential as therapeutic agents in various fields, including pain management, cancer treatment, and metabolic disorders. The following analysis will delve into the mechanism of action and applications of these compounds, drawing from the research findings of several studies.
The kappa-opioid receptor agonists, such as the aforementioned methyl 4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl) methyl]-1-piperazinecarboxylate, have shown significant antinociceptive properties, indicating their potential use in pain management. These compounds could provide a new class of painkillers with a high degree of selectivity and potency, reducing the risk of side effects associated with non-selective opioid agonists1.
The inhibition of LSD1 by 3-(piperidin-4-ylmethoxy)pyridine derivatives represents a novel approach to cancer therapy. By selectively inhibiting this enzyme, these compounds can modulate gene expression and potentially halt the proliferation of cancer cells, offering a targeted treatment option for leukemia and solid tumors2.
Compounds like 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride have been observed to reduce food intake and weight gain in obese rats, suggesting a role in the management of obesity and related metabolic disorders. The increase in free fatty acid concentration indicates a possible mechanism involving the modulation of lipid metabolism5.
The study of 4-(p-sulfamoylbenzoyl)-N-methyl-piperidine and related compounds has revealed their effects on carbonic anhydrase and basal gastric acid secretion. These findings suggest potential applications in treating conditions like acid reflux or peptic ulcers, with a mechanism of action that may differ from traditional antacids4.
Methyl 4-piperidineacetate can be synthesized from piperidine and acetic acid derivatives. It is often utilized as an intermediate in the synthesis of more complex organic compounds, particularly in medicinal chemistry. The compound is categorized as a tertiary amine due to the presence of a nitrogen atom bonded to three carbon atoms, and it features an acetate functional group, which is indicative of its potential reactivity and interaction with biological systems.
The synthesis of methyl 4-piperidineacetate typically involves several key steps:
For example, one reported method involves the reaction of piperidine with acetic acid in the presence of a catalyst such as sulfuric acid, leading to the formation of methyl 4-piperidineacetate with good yields .
Methyl 4-piperidineacetate has a molecular formula of CHNO. Its structure can be described as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the structure and purity of methyl 4-piperidineacetate .
Methyl 4-piperidineacetate participates in various chemical reactions due to its functional groups:
These reactions are crucial for its application in drug development and synthesis .
The mechanism of action of methyl 4-piperidineacetate primarily relates to its interaction with biological systems:
Methyl 4-piperidineacetate possesses several notable physical and chemical properties:
These properties are essential for its handling and application in chemical synthesis and pharmaceutical formulations .
Methyl 4-piperidineacetate finds applications in various fields:
Methyl 4-piperidineacetate (CAS Registry Number 168986-49-0) is a heterocyclic organic compound belonging to the piperidine class. Its systematic IUPAC name is methyl 2-(piperidin-4-yl)acetate, though it is frequently referenced in scientific literature under alternative designations, including methyl piperidin-4-ylacetate, 4-piperidineacetic acid methyl ester, and piperidin-4-yl-acetic acid methyl ester [1]. The molecular formula is C₈H₁₅NO₂, corresponding to a molecular weight of 157.21 g/mol. Structurally, it features a piperidine ring—a six-membered heterocycle with five methylene groups and one secondary amine group—substituted at the 4-position with an acetic acid methyl ester moiety (–CH₂CO₂CH₃).
Key physicochemical properties include:
The compound is commercially available as a hydrochloride salt (Methyl 4-piperidineacetate HCl) for enhanced stability and solubility. Synthetic derivatives like Methyl 1-Boc-4-piperidineacetate (CAS 175213-46-4) serve as protected intermediates in multi-step syntheses, incorporating a tert-butyloxycarbonyl (Boc) group on the nitrogen to mask basicity during reactions [8].
Table 1: Physicochemical Properties of Methyl 4-Piperidineacetate
Property | Value | Conditions/Notes |
---|---|---|
CAS Number | 168986-49-0 | |
Molecular Formula | C₈H₁₅NO₂ | |
Molecular Weight | 157.21 g/mol | |
Physical Form | Solid | Protect from light |
Density | 0.982 ± 0.06 g/cm³ | Predicted |
Boiling Point | 145 °C | At 0.2 Torr pressure |
pKa | 10.40 ± 0.10 | Predicted (protonated amine) |
Storage Temperature | 2–8 °C |
Piperidine, the core scaffold of methyl 4-piperidineacetate, was first isolated in 1850 by Thomas Anderson and independently by Auguste Cahours in 1852 from the hydrolysis of piperine—the pungent alkaloid in black pepper (Piper nigrum) [4]. This discovery laid the groundwork for exploring piperidine derivatives in drug design. Industrially, piperidine is synthesized via catalytic hydrogenation of pyridine, reflecting the mid-20th-century advancements in heterocyclic chemistry catalysis [4] [12].
Methyl 4-piperidineacetate emerged as a strategically valuable building block due to three key attributes:
Protected variants like Methyl 1-Boc-4-piperidineacetate became indispensable in late-20th-century medicinal chemistry. The Boc group prevents unwanted amine alkylation during ester hydrolysis or C-functionalization, enabling efficient production of libraries for structure-activity relationship studies [8]. Its role as a precursor to cholinesterase imaging probes underscores its enduring utility in neuropharmacology [3].
Methyl 4-piperidineacetate derivatives serve two major neuropharmacological roles: as positron emission tomography (PET) tracers for enzyme mapping and as pharmacophores in psychotropic agents.
Acetylcholinesterase Substrate Probes
Carbon-11-labeled N-methyl-4-piperidinyl esters (e.g., N-methyl-4-piperidyl acetate) were developed as metabolically sensitive substrates for acetylcholinesterase (AChE), the enzyme critical for acetylcholine breakdown in cholinergic synapses. These compounds exploit AChE’s catalytic mechanism: hydrolysis releases N-methyl-4-piperidinol, which undergoes protonation and accumulates in tissues proportional to enzymatic activity. Unlike competitive inhibitors, these substrates provide real-time functional readouts of AChE in living brains. Methyl 4-piperidineacetate serves as the synthetic precursor for such tracers, where N-alkylation installs the radiolabeled methyl group [3].
Comparative studies show that esters derived from 4-piperidinyl scaffolds exhibit 5–10-fold lower AChE affinity than acetylcholine but maintain sufficient hydrolysis rates for in vivo detection. Modifying the ester group (e.g., acetate vs. propionate) alters lipophilicity and enzymatic kinetics, enabling tracer optimization for specific brain regions [3]. The development of [¹¹C]PMP (4-(N-[11Cmethyl)piperidinyl propionate) exemplifies this approach, where methyl 4-piperidineacetate was N-methylated with ¹¹CH₃I to yield the tracer for quantifying AChE loss in Alzheimer’s disease [3].
Neuropharmacological Agent Synthesis
Piperidine derivatives modulate neurotransmission pathways relevant to anxiety, depression, and neurodegeneration:
Table 2: Neuropharmacological Applications of Methyl 4-Piperidineacetate Derivatives
Derivative Class | Biological Target | Therapeutic Implication | Mechanistic Insight |
---|---|---|---|
N-[11CMethyl]piperidinyl esters | Acetylcholinesterase | Imaging enzyme loss in Alzheimer’s disease | Hydrolysis by AChE traps metabolite in brain tissue |
Piperazine-piperidine hybrids (e.g., LQFM192) | GABAₐ receptor / 5-HT₁A receptor | Anxiolytic and antidepressant agents | Serotonergic activation; GABA potentiation |
Piperidine-containing curcumin mimics | CYP3A4 / P-glycoprotein | Neuroprotective adjuvant therapy | Metabolic enzyme inhibition enhancing drug exposure |
Enzyme Inhibition and Structural Dynamics
Beyond AChE, methyl 4-piperidineacetate derivatives interact with cytochrome P450 (CYP450) isoforms. Piperine analogues inhibit CYP3A4 via metabolite intermediates (e.g., carbenes), which coordinate to the heme-iron porphyrin complex. This inactivation enhances systemic exposure of co-administered neurotherapeutics [5] [10]. Recent assay platforms exploit ligand-induced structural dynamics to quantify target engagement. Fusion proteins incorporating piperidine-based ligands transmit conformational changes to reporter enzymes like NanoLuc luciferase, enabling high-throughput screening of enzyme modulators [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: